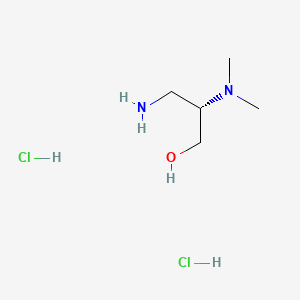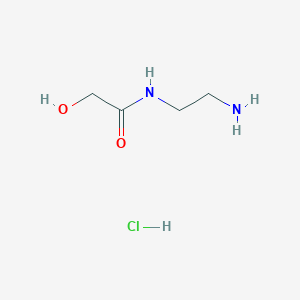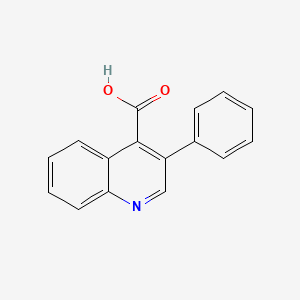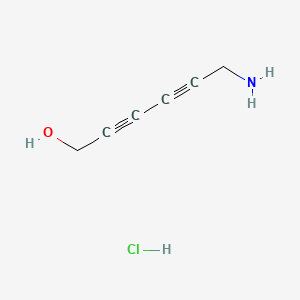
(2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride: is a chemical compound with a unique structure that includes both amino and dimethylamino functional groups. This compound is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride typically involves the reaction of 3-dimethylamino-1-propanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds like bromoethane can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme interactions and protein folding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of new drugs and in the study of drug-receptor interactions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride involves its interaction with specific molecular targets. The amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
3-dimethylamino-1-propanol: This compound shares a similar structure but lacks the amino group.
3-(dimethylamino)-1-propylamine: This compound has a similar backbone but different functional groups.
Uniqueness: The presence of both amino and dimethylamino groups in (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological molecules compared to its similar counterparts.
Propriétés
Formule moléculaire |
C5H16Cl2N2O |
|---|---|
Poids moléculaire |
191.10 g/mol |
Nom IUPAC |
(2S)-3-amino-2-(dimethylamino)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-7(2)5(3-6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H/t5-;;/m0../s1 |
Clé InChI |
RQTDEGVDSGYTLY-XRIGFGBMSA-N |
SMILES isomérique |
CN(C)[C@@H](CN)CO.Cl.Cl |
SMILES canonique |
CN(C)C(CN)CO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B15296538.png)
![2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15296543.png)
![1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B15296550.png)
![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)



![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)


![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15296606.png)
